molecular formula C18H23FN2O2 B1680709 Robalzotan CAS No. 169758-66-1

Robalzotan

カタログ番号 B1680709
CAS番号: 169758-66-1
分子量: 318.4 g/mol
InChIキー: MQTUXRKNJYPMCG-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Robalzotan (NAD-299, AZD-7371) is a selective antagonist at the 5-HT 1A receptor. It was shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram in rodent studies .


Synthesis Analysis

A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active pharmaceutical ingredients such as rotigotine (Neupro), robalzotan, and ebalzotan .


Molecular Structure Analysis

The molecular formula of Robalzotan is C18H23FN2O2. The molecular weight is 318.4 g/mol .


Chemical Reactions Analysis

The key step in the synthesis of Robalzotan is based on a multienzymatic reduction of an α,β-unsaturated aldehyde or ketone to give the saturated primary or secondary alcohol, in a high yield and with a high ee .


Physical And Chemical Properties Analysis

Robalzotan has a density of 1.3±0.1 g/cm^3, a boiling point of 429.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

科学的研究の応用

PET-Determination in Monkey Brain

Robalzotan, identified as NAD-299, exhibits high selectivity and affinity to 5-HT1A-receptors in rodent brains both in vitro and in vivo. A study using positron emission tomography (PET) determined the extent of 5-HT1A receptor occupancy in the cynomolgus monkey brain after intravenous injection of robalzotan. This study is significant in understanding robalzotan's interaction with 5-HT1A receptors and its potential role in treating psychiatric disorders (Farde et al., 2000).

Development for Depression and Anxiety Treatment

Robalzotan, as a 5-HT1A antagonist, was under development by AstraZeneca for potential use in treating depression and anxiety. It had entered phase II trials, with expectations of market launch post-2003, highlighting its potential therapeutic role (Mucke, 2000).

PET Analysis of Human Brain

Another study focused on the extent and time-course of 5-HT1A occupancy by robalzotan in the human brain, correlating with plasma concentration after escalating single oral doses. This research provided critical insights into the dose-dependent nature of robalzotan's interaction with human 5-HT1A receptors (Andrée et al., 2003).

PET and Radioligand in Drug Development

The use of PET and the radioligand [carbonyl-(11)C]WAY-100635 in psychotropic drug development, including robalzotan, exemplifies how quantitative neuroimaging of receptor binding can guide the evaluation and dose finding of new CNS drugs. This research underscores robalzotan's relevance in the development of treatments for psychiatric conditions (Andrée et al., 2000).

Interaction with Serotonergic Cell Firing

Research showed that robalzotan could reverse the inhibitory effect of citalopram on 5-HT neuron activity in the dorsal raphe nucleus in rats. This finding suggests robalzotan's potential in augmenting the effects of selective 5-HT reuptake inhibitors, which could be significant for depression treatment (Arborelius et al., 1999).

Clinical Trial in Irritable Bowel Syndrome

A clinical trial investigating robalzotan's efficacy and safety in patients with irritable bowel syndrome (IBS) found no significant effectiveness compared to placebo. This study contributes to understanding the drug's limitations and the decision to halt its clinical development for IBS (Drossman et al., 2008).

Synthesis of Enantioenriched Precursors

Research into the biocatalytic enantioselective synthesis of compounds like robalzotan reveals advancements in the chemical synthesis of pharmaceuticals, particularly those targeting the central nervous system (Fuganti & Sacchetti, 2010).

Radiosynthesis for Research

The synthesis of tritium and carbon-14 labeled robalzotan, as detailed in a study, plays a crucial role in the research and development of this selective 5-HT1a antagonist (Werner, Sohn, & Johansson, 2000).

将来の方向性

Robalzotan is being developed by AstraZeneca for the potential treatment of depression and anxiety. The compound has entered phase II trials, and NDA and MAA filings are expected after 2003 .

特性

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTUXRKNJYPMCG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168743
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robalzotan

CAS RN

169758-66-1
Record name Robalzotan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169758-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robalzotan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robalzotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robalzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROBALZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robalzotan
Reactant of Route 2
Robalzotan
Reactant of Route 3
Robalzotan
Reactant of Route 4
Robalzotan
Reactant of Route 5
Reactant of Route 5
Robalzotan
Reactant of Route 6
Reactant of Route 6
Robalzotan

Citations

For This Compound
325
Citations
SB Ross, SO Thorberg, E Jerning, N Mohell… - CNS Drug …, 1999 - academia.edu
… In conclusion, the receptor binding properties of [3H]robalzotan provide further support that robalzotan is a selective high-affinity antagonist for 5-HT1A receptors. Thus, this newly …
Number of citations: 32 www.academia.edu
DA Drossman, M Danilewitz, J Næsdal… - Official journal of the …, 2008 - journals.lww.com
OBJECTIVES To investigate the efficacy and safety of the 5-hydroxytrypamine 1A (5-HT 1A) receptor antagonist AZD7371 tartrate monohydrate (robalzotan tartrate monohydrate), …
Number of citations: 28 journals.lww.com
LA Sorbera, P Leeson, J Castañer - Drugs of the Future, 1999 - access.portico.org
… of [11C]-robalzotan binding to 5-HT1A … robalzotan was determined to be 0.03-0.35 µmol/kg (sc), depending on the test and dose of 8-OH-DPAT (19). The intrinsic efficacy of robalzotan …
Number of citations: 10 access.portico.org
E Brenna, FG Gatti, L Malpezzi, D Monti… - The Journal of …, 2013 - ACS Publications
A stereoselective synthesis of bicyclic primary or secondary amines, based on tetralin or chroman structural moieties, is reported. These amines are precursors of important active …
Number of citations: 56 pubs.acs.org
L Farde, B Andrée, N Ginovart, C Halldin… - …, 2000 - nature.com
… in vivo after IV injection of robalzotan. Two healthy monkeys were … Robalzotan occupied 5-HT 1A receptors in a dose-… The relationship between robalzotan drug concentration and 5-HT …
Number of citations: 34 www.nature.com
L Arborelius, C Wallsten, S Ahlenius… - European journal of …, 1999 - Elsevier
… Thus, the aim of the present study was to investigate if robalzotan can reverse the acute, inhibitory effect produced by the selective 5-HT reuptake inhibitors citalopram or paroxetine on …
Number of citations: 20 www.sciencedirect.com
E Lindström, A Ravnefjord, M Brusberg, S Hjorth… - … of Pharmacology and …, 2009 - ASPET
5-Hydroxytryptamine 1A (5-HT 1A ) receptors have been suggested as a target for the treatment of irritable bowel syndrome (IBS). A recent clinical trial investigating the efficacy of the …
Number of citations: 19 jpet.aspetjournals.org
C Fuganti, A Sacchetti - Journal of Molecular Catalysis B: Enzymatic, 2010 - Elsevier
The results of our studies on the biocatalytic enantioselective synthesis of different 3-aryl-2-nitropropanols are presented. These compounds could be obtained in moderate to good ee …
Number of citations: 12 www.sciencedirect.com
TF Werner, D Sohn, R Johansson - Journal of Labelled …, 2000 - Wiley Online Library
… The synthesis of tritium and carbon‐14 labeled robalzotan is described. Tritiated robalzotan 8 … The nitrile was subsequently hydrolyzed and converted to carbon‐14 labeled robalzotan. …
HA Mucke - Current Opinion in Investigational Drugs (London …, 2000 - europepmc.org
AstraZeneca (formerly Astra) is developing robalzotan, a 5-HT1A antagonist, for the potential treatment of depression and anxiety. The compound has entered phase II trials, and NDA …
Number of citations: 3 europepmc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。